1,4-Difluoro-2-iodo-3-(trifluoromethoxy)benzene
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Overview
Description
1,4-Difluoro-2-iodo-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H2F5IO. It is a halogenated aromatic compound characterized by the presence of fluorine, iodine, and trifluoromethoxy groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Difluoro-2-iodo-3-(trifluoromethoxy)benzene can be synthesized through various methods, including halogen exchange reactions and cross-coupling reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions are generally mild, making this method suitable for the synthesis of complex aromatic compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogen exchange reactions or cross-coupling reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions
1,4-Difluoro-2-iodo-3-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic aromatic substitution (SNAr) reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cross-Coupling Reactions: The compound is highly reactive in cross-coupling reactions, such as Suzuki–Miyaura coupling, due to the presence of the iodine atom.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, organoboron compounds, bases (e.g., potassium carbonate), and solvents like THF and DMF. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling with an arylboronic acid would yield a biaryl compound, while nucleophilic substitution with a thiol would produce a thioether .
Scientific Research Applications
1,4-Difluoro-2-iodo-3-(trifluoromethoxy)benzene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds with therapeutic properties.
Mechanism of Action
The mechanism of action of 1,4-Difluoro-2-iodo-3-(trifluoromethoxy)benzene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the fluorine and trifluoromethoxy groups. This activation facilitates nucleophilic substitution and cross-coupling reactions. The iodine atom serves as a leaving group, making the compound highly reactive in these reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Difluoro-2-iodobenzene: Similar in structure but lacks the trifluoromethoxy group.
4-Iodobenzotrifluoride: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
1,4-Difluoro-2-iodo-3-(trifluoromethoxy)benzene is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct electronic properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and materials science .
Properties
IUPAC Name |
1,4-difluoro-2-iodo-3-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F5IO/c8-3-1-2-4(9)6(5(3)13)14-7(10,11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDFPJLSXOSUAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)OC(F)(F)F)I)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F5IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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